APE1 Inhibitor III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

APE1-IN-1 es un inhibidor de molécula pequeña específicamente diseñado para dirigirse a la endonucleasa apurínica/apirimidínica 1 humana (APE1). APE1 es una proteína multifuncional que desempeña un papel crucial en la vía de reparación por escisión de bases (BER), que es responsable de reparar el daño del ADN causado por la oxidación, la alquilación y las roturas de una sola hebra . APE1 también tiene una función redox que regula la actividad de varios factores de transcripción involucrados en procesos celulares como el crecimiento, la inflamación y la angiogénesis . Debido a sus funciones críticas en el mantenimiento de la estabilidad del genoma y la regulación de las funciones celulares, APE1 se ha convertido en un objetivo significativo para la terapia del cáncer y otros tratamientos de enfermedades .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de APE1-IN-1 implica varios pasos, comenzando con la preparación de la estructura central, que normalmente es un derivado del ácido indolo-2-carboxílico . La ruta sintética incluye los siguientes pasos:

Formación del núcleo de indol: El núcleo de indol se sintetiza mediante una reacción de síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.

Carboxilación: El núcleo de indol se carboxila luego usando dióxido de carbono en presencia de una base para formar el ácido indolo-2-carboxílico.

Nitración: El ácido indolo-2-carboxílico se nitro usando un agente nitrante como el ácido nítrico para introducir un grupo nitro en la posición deseada en el anillo de indol.

Reducción: El grupo nitro se reduce a un grupo amino usando un agente reductor como el gas hidrógeno en presencia de un catalizador de paladio.

Funcionalización: El grupo amino se funcionaliza aún más para introducir varios sustituyentes que mejoran la actividad inhibitoria del compuesto.

Métodos de producción industrial

La producción industrial de APE1-IN-1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Se emplean técnicas como la síntesis de flujo continuo y el monitoreo automático de reacciones para garantizar una calidad de producción constante .

Análisis De Reacciones Químicas

Tipos de reacciones

APE1-IN-1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino, alterando las propiedades del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de indol, modificando la actividad y la selectividad del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran APE1-IN-1 incluyen:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Gas hidrógeno, paladio sobre carbono, borohidruro de sodio.

Agentes sustituyentes: Halógenos, agentes alquilantes, agentes acilantes.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de indol sustituidos, que pueden probarse aún más para sus actividades biológicas y potencial como inhibidores de APE1 .

Aplicaciones Científicas De Investigación

Antileukemic Efficacy

A study demonstrated that APE1 Inhibitor III exhibited substantial antileukemic efficacy when used alone or in combination with decitabine in samples from patients with myelodysplastic syndromes and acute myeloid leukemia. The low doses of this compound enhanced the cytotoxic effects of both talazoparib and decitabine .

Enhanced Chemotherapy Response

Research indicated that this compound could potentiate the cytotoxicity of DNA-damaging alkylating agents, showing a threefold increase in efficacy in HeLa cells . This suggests its potential role in combination therapies for various cancers.

Mechanistic Insights

In vitro analyses revealed that APE1 inhibition leads to increased genomic apurinic sites, which correlate with enhanced sensitivity to alkylating agents in melanoma and glioma cell lines . The IC50 values for APE1 inhibition ranged between 30 nM and 50 μM, indicating strong inhibitory potential.

Data Table: Summary of Research Findings

Mecanismo De Acción

APE1-IN-1 ejerce sus efectos uniéndose específicamente al sitio activo de APE1, inhibiendo así su actividad endonucleasa. Esta inhibición evita que APE1 escinda el ADN en sitios apurínicos/apirimidínicos, lo que lleva a la acumulación de daño del ADN y, en última instancia, induce la muerte celular en las células cancerosas . Además, APE1-IN-1 puede inhibir la función redox de APE1, que regula la actividad de factores de transcripción como AP-1, NF-κB e HIF-1α. Al inhibir estos factores de transcripción, APE1-IN-1 puede modular varios procesos celulares, incluida la inflamación, la angiogénesis y la proliferación celular .

Comparación Con Compuestos Similares

APE1-IN-1 se compara con otros compuestos similares, como:

CRT0044876: Otro derivado del ácido indolo-2-carboxílico que inhibe APE1 uniéndose a un bolsillo distal del sitio activo.

MLS000552981 y MLS000419194: Estos compuestos inhiben APE1 in vitro con valores de IC50 micromolares bajos, pero no se unen específicamente a APE1, lo que indica un modo de inhibición no específico.

APE1-IN-1 es único en su capacidad de inhibir específicamente tanto las funciones endonucleasa como redox de APE1, lo que lo convierte en una herramienta valiosa para estudiar los roles biológicos de APE1 y un candidato prometedor para el desarrollo terapéutico .

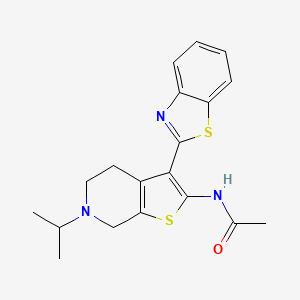

Actividad Biológica

APE1 Inhibitor III, also known as N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide, is a small molecule designed to inhibit the activity of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme involved in the base excision repair (BER) pathway. This pathway is essential for repairing DNA damage caused by various agents, including ionizing radiation and alkylating agents like temozolomide (TMZ). The inhibition of APE1 is emerging as a promising strategy in cancer therapy due to its role in enhancing the cytotoxic effects of DNA-damaging agents.

APE1 is responsible for over 95% of the AP endonuclease activity in human cells. It plays a dual role: repairing DNA and acting as a redox regulator for several transcription factors. By inhibiting APE1, this compound can potentially enhance the effectiveness of chemotherapeutic agents by preventing the repair of DNA damage in cancer cells, thereby leading to increased cell death.

Efficacy and Potency

Research has demonstrated that this compound exhibits significant biological activity:

- IC50 Values : The compound shows an IC50 value of approximately 2 µM in high-throughput screening assays and 12 µM in radiotracer incision assays, indicating its potent inhibition of APE1 activity .

- Synergistic Effects : When combined with alkylating agents like methylmethane sulfonate (MMS) and TMZ, this compound enhances cytotoxicity in HeLa cells. This synergy suggests that APE1 inhibition can effectively sensitize tumor cells to chemotherapy .

Case Studies

A notable study evaluated the effects of this compound on both APE1-proficient and knockout cell lines. Results indicated that:

- Increased Sensitivity : APE1 knockout cells displayed heightened sensitivity to treatment with this compound, suggesting that the compound's cytotoxic effects are closely linked to its ability to inhibit APE1 .

- Cell Viability : The compound reduced cell viability similarly across different concentrations up to 10 µM in both wild-type and knockout cells, indicating effective targeting of the enzyme .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed important insights into the design and optimization of APE1 inhibitors:

| Compound | Structure | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Structure | 2 | Potent inhibitor with synergistic effects with MMS |

| Compound 3 | Structure | 12 | Exhibits lower potency but significant biological effects |

The SAR studies indicate that modifications to the chemical structure can influence both potency and selectivity against APE1.

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS2/c1-11(2)22-9-8-13-16(10-22)25-18(20-12(3)23)17(13)19-21-14-6-4-5-7-15(14)24-19/h4-7,11H,8-10H2,1-3H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSPCTGDYFVMJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.